Pactamycin Exhibits a 10- to 30-Fold Higher Cytotoxicity Compared to Engineered Analogs
Pactamycin demonstrates potent but non-selective cytotoxicity against mammalian cells. In contrast, genetically engineered analogs produced via biosynthetic manipulation are significantly less toxic. The cytotoxicity of Pactamycin serves as a critical benchmark for evaluating the therapeutic window of its analogs [1].
| Evidence Dimension | Cytotoxicity (IC50 on Mammalian Cells) |
|---|---|
| Target Compound Data | IC50 ≈ 100 nM on MRC-5 human lung fibroblast cells [1] |
| Comparator Or Baseline | Genetically Engineered Pactamycin Analogs (e.g., from Lu et al., 2011) [1] |
| Quantified Difference | Analogs are 10- to 30-fold less toxic, with estimated IC50 values between 1000 nM and 3000 nM [1] |
| Conditions | In vitro cytotoxicity assay on mammalian cell lines |
Why This Matters
This large quantitative difference in cytotoxicity (10- to 30-fold) is the primary justification for procuring specific engineered analogs over parent Pactamycin for antimalarial drug discovery research where selective toxicity is paramount.
- [1] Lu W, et al. Biosynthetic studies and genetic engineering of pactamycin analogs with improved selectivity toward malarial parasites. Chem Biol. 2011; 18(4):425-31. View Source
